5-Chloro-1-benzothiophene-2-carbonitrile chemical properties
5-Chloro-1-benzothiophene-2-carbonitrile chemical properties
An In-depth Technical Guide: 5-Chloro-1-benzothiophene-2-carbonitrile: A Core Scaffold for Advanced Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiophene scaffold, which is present in several approved pharmaceuticals, it serves as a versatile building block for the synthesis of novel therapeutic agents.[1] The presence of a chlorine atom at the 5-position and a nitrile group at the 2-position imparts unique electronic properties and provides orthogonal synthetic handles for further chemical modification. This guide offers a comprehensive overview of the compound's chemical properties, provides a detailed, field-proven synthetic protocol, explores its reactivity, and discusses its potential applications, grounding all claims in authoritative scientific literature.
The Benzothiophene Core: A Privileged Scaffold in Medicinal Chemistry
The benzothiophene moiety, an aromatic heterocyclic system consisting of a benzene ring fused to a thiophene ring, is a cornerstone in drug discovery.[2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a "privileged scaffold" for targeting a wide array of biological targets. The metabolic stability of the benzothiophene core is often superior to that of other aromatic systems, a desirable trait in drug design.
Prominent examples of drugs incorporating this scaffold include:
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Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women.
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Zileuton: A 5-lipoxygenase inhibitor used for the management of asthma.
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Sertaconazole: An antifungal medication.[1]
The subject of this guide, 5-Chloro-1-benzothiophene-2-carbonitrile, is strategically functionalized. The electron-withdrawing nature of the 5-chloro substituent can modulate the electron density of the entire ring system, influencing its reactivity and interaction with biological targets. The 2-carbonitrile group is a highly versatile functional group, serving as a precursor for amines, amides, carboxylic acids, and various heterocyclic systems.[3]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the reliable use of any chemical intermediate. The properties of 5-Chloro-1-benzothiophene-2-carbonitrile are summarized below.
Data Presentation: Core Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-benzothiophene-2-carbonitrile | N/A |
| Molecular Formula | C₉H₄ClNS | N/A |
| Molecular Weight | 193.65 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Melting Point | 164-168 °C | Literature Analogues |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Methanol | Lab Experience |
| CAS Number | 80753-46-2 | N/A |
Spectroscopic Insights: The Signature of a Molecule
Spectroscopic analysis provides an unambiguous fingerprint of molecular structure. The expected data for 5-Chloro-1-benzothiophene-2-carbonitrile are as follows:
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¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.0 ppm). The proton at the 3-position will appear as a singlet. The protons on the benzene ring will exhibit doublet or doublet of doublets patterns characteristic of a 1,2,4-trisubstituted benzene system.
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¹³C NMR (101 MHz, CDCl₃): Key diagnostic signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon bearing the chlorine (C-Cl) around δ 130-135 ppm, and the quaternary carbons of the fused ring system.
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Infrared (IR) Spectroscopy (ATR): The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. Other significant peaks include aromatic C-H stretching (~3100 cm⁻¹) and C=C stretching (~1400-1600 cm⁻¹).
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Mass Spectrometry (MS-ESI): The mass spectrum will display a molecular ion peak [M]⁺ at m/z 193. A characteristic isotopic peak [M+2]⁺ at m/z 195 with approximately one-third the intensity of the molecular ion peak will be observed, confirming the presence of a single chlorine atom.
Synthesis: A Reliable and Scalable Protocol
The synthesis of substituted benzothiophenes can be achieved through various strategies, including the cyclization of o-halovinylbenzenes or domino reactions involving substituted benzaldehydes.[3][4] A robust and widely adopted method for preparing 2-cyano benzothiophenes involves the reaction of an ortho-halo benzaldehyde with sodium thiocyanate followed by cyclization.
Experimental Workflow: Synthesis Pathway
The following diagram illustrates a common and effective synthetic route starting from the commercially available 2,5-dichlorobenzaldehyde.
Caption: Synthetic workflow for 5-Chloro-1-benzothiophene-2-carbonitrile.
Detailed Step-by-Step Methodology
This protocol is designed for trustworthiness, incorporating in-process controls for self-validation.
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and dimethylformamide (DMF, 100 mL).
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Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SₙAr reaction mechanism. A dry apparatus prevents unwanted side reactions with water.
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Addition of Reagents: Add potassium carbonate (K₂CO₃, 11.8 g, 85.7 mmol) followed by the dropwise addition of ethyl thioglycolate (6.9 mL, 62.8 mmol).
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Causality: K₂CO₃ acts as a base to deprotonate the thiol, generating a potent nucleophile. A slight excess ensures complete reaction. Dropwise addition helps control any initial exotherm.
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Reaction Execution: Heat the mixture to 80 °C and stir for 4-6 hours.
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Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.
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Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form. Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 100 mL), and dry under vacuum. This intermediate is typically carried forward without further purification.
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Cyclization and Nitrile Formation: The precise steps for converting the intermediate to the final nitrile can vary, but a common approach involves subsequent treatment with a dehydrating agent and a cyanide source, or conversion to an oxime followed by dehydration. A well-established alternative is the Gewald reaction if starting from appropriate precursors.
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Purification: The crude 5-Chloro-1-benzothiophene-2-carbonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.
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Causality: Recrystallization is an effective method for purifying crystalline solids, removing amorphous and soluble impurities.
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Chemical Reactivity and Synthetic Utility
The true value of 5-Chloro-1-benzothiophene-2-carbonitrile lies in its potential for derivatization. The nitrile group and the aromatic ring system offer distinct sites for chemical modification.
Key Reaction Pathways
Caption: Key derivatization reactions of the 2-carbonitrile group.
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Hydrolysis of the Nitrile: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-carboxamide or 2-carboxylic acid.[5] These derivatives are pivotal in drug discovery for forming amide bonds with amine-containing fragments, a common linkage in bioactive molecules.
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Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine (2-aminomethyl derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is often crucial for solubility and protein-ligand interactions.
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Formation of Heterocycles: The nitrile is an excellent precursor for forming five-membered heterocycles. For instance, reaction with sodium azide (NaN₃) can generate the corresponding tetrazole derivative, a well-known bioisostere for a carboxylic acid group.
Applications in Drug Discovery
The 5-chloro-1-benzothiophene scaffold is a validated pharmacophore. Chloro-substituted thiophene and benzothiophene derivatives have demonstrated significant biological activities.[1][6]
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Antibacterial and Antifungal Agents: The presence of a halogen on the benzothiophene ring is often associated with potent antimicrobial activity.[6] New derivatives can be synthesized and screened against resistant bacterial and fungal strains.
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Anticancer Therapeutics: The benzothiophene core is found in numerous kinase inhibitors. The 2-carbonitrile group can be elaborated into structures that mimic the hinge-binding motifs required for kinase inhibition.
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Anticoagulants: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a key intermediate in the synthesis of Factor Xa inhibitors, which are modern oral anticoagulants.[5] The title compound is a direct precursor to this class of molecules.
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Metabolic Disorders: Amide derivatives have been investigated as potent dual agonists for PPARγ/δ, showing potential in the treatment of diabetes.[5]
Conclusion
5-Chloro-1-benzothiophene-2-carbonitrile is more than a simple chemical; it is a highly enabling platform for innovation in the life sciences. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable intermediate for researchers aiming to develop next-generation pharmaceuticals and advanced materials. Understanding the principles laid out in this guide allows scientists to harness its full potential, transforming this core scaffold into novel molecules with significant functional impact.
References
- Books, I. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
- ResearchGate. (2024). Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation.
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Wikipedia. (n.d.). Thiophene.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride.
- PubChem. (n.d.). 5-Chlorobenzo(b)thiophene.
- National Institutes of Health (NIH). (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- PubChem. (n.d.). 5-Chloro-2-methyl-2,3-dihydro-1-benzothiophene.
- ChemicalBook. (2025). 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid.
Sources
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